molecular formula C20H18N5Na2O6- B10799143 disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Cat. No.: B10799143
M. Wt: 470.4 g/mol
InChI Key: NYDXNILOWQXUOF-GXKRWWSZSA-K
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Description

Disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolopyrimidine core, an amino group, and a benzoyl moiety. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine structure.

    Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position on the pyrrolopyrimidine ring.

    Attachment of the Benzoyl Moiety: The benzoyl group is introduced through acylation reactions, often using benzoyl chloride or similar reagents.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or the benzoyl moiety, often resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential interactions with biomolecules. It can serve as a probe in biochemical assays to investigate enzyme activities or binding affinities.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties can enhance the performance of industrial applications.

Mechanism of Action

The mechanism by which disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
  • Disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]butanedioate
  • Disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]hexanedioate

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H18N5Na2O6-

Molecular Weight

470.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxido-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-3/t13-;;/m0../s1

InChI Key

NYDXNILOWQXUOF-GXKRWWSZSA-K

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=NC(=N3)N)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=NC(=N3)N)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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